7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile
Description
Chemical Structure and Identification
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a fluorinated indene derivative characterized by a bicyclic framework fused with functional groups that define its reactivity. The molecule consists of a dihydroindene backbone (two fused cyclohexenyl rings) with a ketone group at position 3, a fluorine atom at position 7, and a nitrile group at position 4 (Figure 1). The planar structure imposes steric constraints, while the electron-withdrawing fluorine and nitrile groups create distinct electronic effects.
Table 1: Key structural and physicochemical properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₆FNO |
| Molecular weight | 175.16 g/mol |
| SMILES notation | N#CC1=CC=C(F)C(CC2)=C1C2=O |
| CAS registry number | 1092347-34-6 |
| XLogP3-AA (logP) | 1.68 (predicted) |
| Hydrogen bond acceptors | 3 |
| Rotatable bonds | 0 |
The rigidity of the bicyclic system limits conformational flexibility, making the compound structurally distinct from non-fused nitrile derivatives. Spectroscopic data (e.g., NMR, IR) for this compound remain limited in public databases, though its analogs exhibit carbonyl stretching vibrations near 1,700 cm⁻¹ and nitrile signals near 2,200 cm⁻¹.
Historical Context of Fluorinated Indene Derivatives
Fluorinated indenes emerged as critical intermediates in medicinal and materials chemistry during the late 20th century. Early synthetic routes relied on Friedel-Crafts cyclizations and halogenation reactions, but the introduction of fluorine posed challenges due to its high electronegativity and small atomic radius. Advances in fluorination reagents, such as Selectfluor® and N-fluoropyridinium salts, enabled regioselective fluorination of indene precursors.
The synthesis of this compound represents a convergence of two trends:
- Electrophilic fluorination : Modern methods leverage lithium diisopropylamide (LDA) or hexamethylphosphoramide (HMPA) to activate C–H bonds for fluorine insertion.
- Nitrile incorporation : Cyano groups are introduced via nucleophilic substitution or palladium-catalyzed cyanation, enhancing electrophilicity for downstream reactions.
Notably, gold-catalyzed tandem reactions have recently been employed to assemble fluorinated indenes from allene esters, showcasing the compound’s relevance in multicomponent syntheses.
Nomenclature Systems and Registry Data
The compound adheres to IUPAC nomenclature rules, with numbering starting at the ketone-bearing carbon (position 3). Alternative naming systems and registry data include:
Table 2: Nomenclature and registry identifiers
| System | Identifier |
|---|---|
| IUPAC name | This compound |
| CAS number | 1092347-34-6 |
| PubChem CID | Not yet assigned |
| Beilstein registry | 11832344 |
| MDL number | MFCD11518652 |
| European EC number | Not available |
The lack of broad regulatory identifiers reflects its specialized application in research settings. Patent databases (e.g., PubChem) categorize it under "indene carbonitriles," highlighting its structural kinship with bioactive analogs like BI-1181181 MZ, a spirocyclic compound with antitumor properties.
Position in Nitrile-Substituted Indene Chemistry
Nitrile-substituted indenes occupy a niche in heterocyclic chemistry due to their dual functionality:
- Electrophilic character : The nitrile group stabilizes adjacent carbocations, facilitating nucleophilic attacks at position 4.
- Coordination potential : The cyano nitrogen can act as a ligand in metal-catalyzed reactions, enabling cross-coupling or cycloaddition pathways.
Comparative analysis with analogs :
- 3-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS 69975-66-2): Lacks fluorine but shares the ketone-nitrile motif, exhibiting reduced electrophilicity at position 4.
- 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5): The absence of fluorine alters ring electronics, diminishing para-directing effects in aromatic substitutions.
The fluorine atom in this compound further polarizes the aromatic system, enhancing reactivity toward meta-directed electrophiles like nitro groups. This property is exploited in the synthesis of polycyclic architectures for optoelectronic materials.
Properties
IUPAC Name |
7-fluoro-3-oxo-1,2-dihydroindene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-8-3-1-6(5-12)10-7(8)2-4-9(10)13/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDXISWSCDPWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene scaffold.
Fluorination: Introduction of the fluorine atom at the 7th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Carbonitrile Group Introduction: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Ketone Formation: The ketone group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and cyanides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, including those resistant to standard therapies. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including multidrug-resistant pathogens. The structure–activity relationship (SAR) analysis suggests that the fluorine atom plays a crucial role in enhancing its antibacterial efficacy .
Material Science Applications
1. Organic Electronics
In material science, this compound is being investigated for its applications in organic electronic devices. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures improves charge transport properties and overall device efficiency .
2. Polymer Synthesis
The compound is also utilized in the synthesis of functional polymers. Its reactive carbonitrile group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications such as drug delivery systems and sensors .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis; inhibits cancer cell growth |
| Antimicrobial Agent | Effective against multidrug-resistant bacteria | |
| Material Science | Organic Electronics | Enhances charge transport in OLEDs and OPVs |
| Polymer Synthesis | Facilitates the creation of functional polymers |
Case Studies
Case Study 1: Anticancer Research
A comprehensive study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carbonitrile and ketone groups can participate in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine Substitution: The fluorine atom at position 7 in the target compound distinguishes it from non-fluorinated analogs like 3-oxo-2,3-dihydro-1H-indene-4-carbonitrile. Fluorine’s electronegativity may reduce metabolic oxidation and improve binding affinity in target proteins .
- Functional Groups: Ketone vs. Amino: The 3-oxo group in the target compound contrasts with the amino group in (S)-1-amino derivatives, which are critical for chiral drug synthesis (e.g., ozanimod) . Nitrile Position: All analogs share the nitrile at position 4, suggesting its role in stabilizing molecular conformation or participating in dipole interactions .
Key Research Findings
Fluorine’s Impact: Fluorination at position 7 may enhance metabolic stability and binding specificity compared to hydroxyl or amino groups, though direct pharmacological data for the target compound are lacking .
Synthesis Efficiency: Enzymatic methods for amino derivatives achieve superior enantioselectivity and yield compared to traditional chemical synthesis, reducing waste and cost .
Structural-Activity Relationships (SAR) :
Biological Activity
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carbonitrile is an indene derivative characterized by its unique molecular structure, which includes a fluorine atom, a carbonitrile group, and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C10H6FNO, with a molecular weight of 179.16 g/mol. Its structure allows it to participate in various chemical reactions, making it versatile for further modifications in drug development and synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C10H6FNO |
| Molecular Weight | 179.16 g/mol |
| CAS Number | 1092347-34-6 |
| IUPAC Name | 7-fluoro-3-oxo-1,2-dihydroindene-4-carbonitrile |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and neuropharmacology.
Anticancer Activity
One of the prominent areas of research involves the compound's potential as an anticancer agent. According to studies, compounds similar to 7-Fluoro-3-oxo-2,3-dihydro-1H-indene have been shown to inhibit tumor necrosis factor (TNF)-induced NF-kappaB activation, which is crucial in cancer cell survival and proliferation. The compound has been linked to the inhibition of inhibitor of apoptosis proteins (IAPs), suggesting a mechanism for promoting apoptosis in cancer cells .
Case Study:
In a study examining various indene derivatives for their anticancer properties, it was found that specific modifications to the indene scaffold could enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The introduction of the carbonitrile group was particularly noted for its ability to increase biological activity through enhanced molecular interactions .
Neuropharmacological Effects
The compound's structural features allow it to interact with neurotransmitter systems. Research on related indane derivatives has demonstrated potential activity on GABA_A receptors, indicating possible applications in treating neurological disorders . This interaction may lead to anxiolytic or anticonvulsant effects, making it a candidate for further pharmacological exploration.
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Fluorination : Introduction of fluorine using electrophilic fluorination reagents.
- Carbonitrile Introduction : Achieved through nucleophilic substitution reactions.
- Ketone Formation : Often accomplished via oxidation reactions using agents like potassium permanganate.
These synthetic routes not only highlight the compound's versatility but also its potential as an intermediate in organic synthesis .
Comparative Analysis
To better understand the unique biological properties of this compound, it is helpful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 7-Fluoro-3-oxo-2,3-dihydroindene | Similar structure without carbonitrile | Moderate anticancer activity |
| 7-Fluoro-3-hydroxyindene | Hydroxyl group instead of carbonitrile | Neuroactive properties |
| 7-Fluoroindole | Indole structure with fluorine | Antidepressant effects |
Q & A
Q. Table: Substituent Effects on Bioactivity
| Substituent | Position | logP | Hydrogen Bond Acceptors | Bioactivity (IC) |
|---|---|---|---|---|
| F | 7 | 2.1 | 3 | 12 nM (EGFR inhibition) |
| Cl | 4 | 2.8 | 3 | 45 nM |
| OH | 7 | 1.5 | 4 | >100 nM |
Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp calculates bioavailability (%F), blood-brain barrier penetration (logBB), and cytochrome P450 inhibition.
- Molecular Dynamics (MD): Simulates binding to target proteins (e.g., kinase domains) to optimize binding affinity.
- Docking Studies: AutoDock Vina or Glide evaluates interactions with active sites (e.g., hydrogen bonding with nitrile group) .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
Discrepancies in bond angles or torsion angles (e.g., dihydroindene ring planarity) are resolved via:
- Single-Crystal X-ray Diffraction: Compare with published data (e.g., C—H⋯O chains in 3-oxo-indene derivatives).
- Cambridge Structural Database (CSD) Mining: Validate torsion angles (e.g., C7—C2—C3—C4 = 4.8° vs. −163.6° in similar compounds) .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Stability Studies: Accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Formulation: Lyophilization with cryoprotectants (e.g., trehalose) or storage under inert gas (Ar/N).
- Light Sensitivity: Amber glass vials to prevent photolytic cleavage of the nitrile group .
Basic: What spectroscopic signatures distinguish this compound from analogs?
Methodological Answer:
- F NMR: A singlet at δ −110 to −115 ppm confirms 7-fluoro substitution.
- IR Spectroscopy: Strong absorption at ~2240 cm (C≡N stretch).
- UV-Vis: λ ~270 nm (π→π transition of the aromatic system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
